molecular formula C47H89NO8 B125370 (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid CAS No. 147376-46-3

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid

Cat. No. B125370
M. Wt: 796.2 g/mol
InChI Key: NWPJVHAXBZZYPG-VDXPIPGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid, also known as LPS (lipopolysaccharide), is a complex molecule found in the outer membrane of Gram-negative bacteria. It is a potent stimulator of the immune system and can cause severe inflammation in the body.

Mechanism Of Action

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid binds to Toll-like receptor 4 (TLR4) on immune cells, triggering a signaling cascade that leads to the activation of several transcription factors and the production of pro-inflammatory cytokines. This response is critical for the clearance of bacterial infections, but excessive or prolonged activation can lead to tissue damage and chronic inflammation.

Biochemical And Physiological Effects

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid can cause a wide range of biochemical and physiological effects, including fever, hypotension, coagulation abnormalities, and organ dysfunction. These effects are mediated by the production of pro-inflammatory cytokines and other inflammatory mediators, which can lead to tissue damage and dysfunction.

Advantages And Limitations For Lab Experiments

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is a useful tool for studying the immune system and inflammation in animal models. It can be used to induce a robust immune response and inflammation, which can be measured and studied. However, there are some limitations to using (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid in lab experiments, including the potential for variability in the response depending on the source and purity of the (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid, and the fact that (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid-induced inflammation may not accurately reflect the pathophysiology of human diseases.

Future Directions

There are many potential future directions for (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid research, including the development of new therapies for sepsis and other inflammatory diseases, the identification of new targets for drug development, and the exploration of the role of (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid in the gut microbiome and its impact on human health. Additionally, there is ongoing research into the development of new methods for synthesizing (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid and other complex bacterial molecules, which could have important implications for vaccine development and other applications.
Conclusion:
In conclusion, (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is a complex molecule with a wide range of biological effects and applications in scientific research. While there are some limitations to using (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid in lab experiments, it remains a valuable tool for studying the immune system and inflammation. Ongoing research into the synthesis, mechanism of action, and physiological effects of (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid will continue to shed light on its role in human health and disease.

Synthesis Methods

The synthesis of (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is a complex process that involves the assembly of multiple components, including lipid A, core oligosaccharide, and O-antigen. The exact method of synthesis varies depending on the bacterial species and the specific structure of the (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid molecule. However, in general, the process involves the sequential addition of monosaccharides and fatty acids to a growing chain, followed by modification and processing steps to generate the final (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid structure.

Scientific Research Applications

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid has been extensively studied for its role in the immune response and inflammation. It is commonly used as a tool to study the innate immune system and to induce inflammation in animal models. (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid is also used in vaccine development, as it can stimulate a strong immune response and is a component of many bacterial vaccines. Additionally, (4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid has been implicated in a variety of diseases, including sepsis, inflammatory bowel disease, and Alzheimer's disease.

properties

CAS RN

147376-46-3

Product Name

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid

Molecular Formula

C47H89NO8

Molecular Weight

796.2 g/mol

IUPAC Name

(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid

InChI

InChI=1S/C47H89NO8/c1-4-7-10-13-16-19-20-23-26-29-32-35-46(53)56-43(34-31-28-25-22-18-15-12-9-6-3)39-47(54)55-40-41(36-37-45(51)52)48-44(50)38-42(49)33-30-27-24-21-17-14-11-8-5-2/h41-43,49H,4-40H2,1-3H3,(H,48,50)(H,51,52)/t41-,42+,43+/m0/s1

InChI Key

NWPJVHAXBZZYPG-VDXPIPGDSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)OC[C@H](CCC(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OCC(CCC(=O)O)NC(=O)CC(CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OCC(CCC(=O)O)NC(=O)CC(CCCCCCCCCCC)O

synonyms

SDZ 280-961
SDZ 280.961
SDZ-280-961
SDZ-280.961

Origin of Product

United States

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